![molecular formula C13H16N2O B5708358 1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole](/img/structure/B5708358.png)
1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole
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Overview
Description
1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and valuable in various chemical and biological applications. This particular compound is characterized by the presence of a dimethylphenoxy group attached to an ethyl chain, which is further connected to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole typically involves the reaction of 3,4-dimethylphenol with 2-chloroethylamine hydrochloride to form 2-(3,4-dimethylphenoxy)ethylamine. This intermediate is then reacted with glyoxal and ammonium acetate under reflux conditions to yield the desired imidazole compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with various functional groups.
Scientific Research Applications
1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. It can also interfere with the replication of fungal cells by inhibiting key enzymes involved in their metabolic pathways.
Comparison with Similar Compounds
- 1-[2-(2,4-Dimethylphenoxy)ethyl]imidazole
- 1-[2-(3,5-Dimethylphenoxy)ethyl]imidazole
- 1-[2-(4-Methylphenoxy)ethyl]imidazole
Comparison: 1-[2-(3,4-Dimethylphenoxy)ethyl]imidazole is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different levels of potency and selectivity in its applications .
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-3-4-13(9-12(11)2)16-8-7-15-6-5-14-10-15/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKFUZSRFSKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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